PRT4165 is a synthetic small molecule inhibitor that plays a significant role in scientific research, specifically in the fields of epigenetics, cell biology, and cancer research. [, ] It functions by inhibiting the catalytic activity of Polycomb Repressive Complex 1 (PRC1), a group of proteins involved in gene silencing. [, ] PRT4165 specifically targets the RING1A/B proteins within the PRC1 complex, which are responsible for the monoubiquitylation of histone H2A, a crucial epigenetic modification that leads to gene repression. [, , ]
PRT4165 is classified as a small molecule inhibitor within the realm of epigenetic drugs. It is derived from research aimed at understanding and manipulating the functions of Polycomb group proteins, which are essential for maintaining the repressive state of chromatin. The compound's development is rooted in studies focusing on the biochemical activities of Polycomb Repressive Complex 1 and its role in various biological contexts, including cancer biology and developmental processes .
The synthesis of PRT4165 has been explored through various methodologies, with a focus on optimizing yield and purity. The compound can be synthesized using microwave-assisted reactions, which enhance reaction rates and improve product yields. The specific synthetic route often involves multi-component reactions that integrate key reactants such as proline and aromatic aldehydes under controlled conditions to produce the desired compound efficiently .
The synthesis typically requires careful control of reaction parameters, including temperature and solvent choice, to ensure optimal conditions for the formation of PRT4165. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring that impurities are minimized for subsequent biological assays.
PRT4165 possesses a complex molecular structure that is critical for its function as an inhibitor. Its structural features include specific functional groups that facilitate binding to the target E3 ligase components within Polycomb Repressive Complex 1. The precise three-dimensional conformation of PRT4165 is essential for its inhibitory activity, allowing it to fit into the active site of the ligase enzymes effectively.
The molecular formula and weight of PRT4165 are essential parameters that define its chemical identity. Detailed structural analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the compound's spatial arrangement and electronic properties.
PRT4165 engages in specific chemical interactions that lead to the inhibition of ubiquitin ligase activity. The primary reaction involves competitive inhibition at the active site of RING1A and RNF2, two critical components of Polycomb Repressive Complex 1. This interaction prevents the transfer of ubiquitin moieties onto target substrates, thereby disrupting normal cellular signaling pathways related to gene repression and DNA damage repair.
In vitro assays demonstrate that PRT4165 effectively inhibits H2A monoubiquitination in a concentration-dependent manner. The kinetics of this inhibition can be characterized through various biochemical assays that measure ubiquitin transfer rates in the presence of varying concentrations of PRT4165 .
The mechanism by which PRT4165 exerts its effects involves direct interference with the enzymatic activity of Polycomb Repressive Complex 1. By binding to RING1A or RNF2, PRT4165 prevents these proteins from catalyzing the addition of ubiquitin to histone proteins, particularly histone H2A. This action leads to a decrease in transcriptional repression mediated by these histone modifications.
Experimental data indicate that treatment with PRT4165 results in a rapid reduction in levels of monoubiquitinated H2A within cells, demonstrating its potency as an inhibitor. This reduction correlates with changes in gene expression profiles, particularly in cancer cell lines where Polycomb-mediated repression plays a significant role in tumor progression .
PRT4165 is characterized by specific physical properties such as solubility, melting point, and stability under various conditions. These properties are crucial for determining its suitability for biological applications and therapeutic use.
Chemically, PRT4165 exhibits stability under physiological conditions but may undergo degradation or modification when exposed to extreme pH or temperature variations. Its reactivity profile includes interactions typical for small molecule inhibitors targeting protein-protein interactions.
PRT4165 has significant applications in scientific research, particularly in studies focused on epigenetics, cancer biology, and chromatin dynamics. It serves as a valuable tool for investigating the roles of Polycomb Repressive Complex 1 in gene regulation and cellular processes such as differentiation and response to DNA damage.
Additionally, ongoing research explores its potential therapeutic applications in treating cancers characterized by aberrant Polycomb group protein activities. By inhibiting these pathways, PRT4165 may contribute to restoring normal gene expression patterns in affected cells .
PRT4165 (2-pyridine-3-yl-methylene-indan-1,3-dione) functions as a potent and selective inhibitor of PRC1-mediated histone H2A ubiquitylation, a process critical for epigenetic gene silencing. Biochemical assays reveal that PRT4165 directly targets the E3 ubiquitin ligase components within PRC1 complexes, achieving half-maximal inhibitory concentrations (IC50) as low as 3.9 μM against Bmi1/Ring1A subunits [5] [7]. This inhibition manifests rapidly in cellular environments, with studies demonstrating a >70% reduction in global histone H2A lysine 119 monoubiquitylation (H2AK119ub) within 60 minutes of treatment at 50 μM concentrations [1] [4]. The compound’s mechanism involves disrupting the catalytic activity of the RING domain-containing subunits rather than promoting protein degradation, distinguishing it from proteasome-targeting agents.
Table 1: Biochemical Effects of PRT4165 on PRC1 Activity
Parameter | In Vitro Effect | In Vivo/Cellular Effect | Significance |
---|---|---|---|
H2AK119ub Levels | Complete inhibition | >70% reduction within 60 min | Disrupts epigenetic silencing marks |
Target Enzymes | RNF2, RING1A (IC50 ~3.9 μM) | BMI1/RING1A complex inhibition | Specific PRC1 targeting |
Self-Ubiquitination | Inhibited (Cell-free assays) | Altered BMI1 subnuclear localization | Prevents PRC1 complex maturation/function |
Catalytic Mechanism | Blocks E2-E3 substrate transfer | No increase in BMI1/RING1A protein levels | Non-degradative inhibitory mechanism |
The inhibitory action extends beyond canonical gene silencing roles, as PRC1 components are recruited to DNA double-strand breaks (DSBs), where they facilitate early chromatin remodeling events. By blocking PRC1’s E3 ligase function, PRT4165 effectively uncouples ubiquitin signaling from downstream DNA damage response mechanisms [1] [4] [8]. This establishes PRT4165 as a unique chemical tool for probing context-dependent PRC1 functions.
PRT4165 exhibits remarkable specificity toward the RING1 family paralogs (RNF2/RING1A) that constitute the catalytic core of PRC1 complexes. In vitro ubiquitin ligase activity assays demonstrate that PRT4165 completely abolishes the ubiquitylation of nucleosomal H2A and H2AX when catalyzed by RNF2, RING1A, or BMI1/RNF2 complexes [1] [2]. This inhibition is structurally selective, as the compound shows no appreciable activity against the structurally distinct RING E3 ligases RNF8 or RNF168, even at concentrations exceeding those effective against PRC1 components [1] [10]. This selectivity profile positions PRT4165 as a precise molecular tool for dissecting PRC1-specific functions within the broader ubiquitin signaling landscape.
The mechanistic basis for this selectivity lies in PRT4165’s interference with the E2-E3-substrate transfer mechanism. While RNF8 and RNF168 utilize UBC13 for K63-linked polyubiquitin chain formation, PRC1 complexes employ different E2 enzymes (e.g., UBE2E, UBE2D family members) for H2A/H2AX monoubiquitylation. PRT4165 likely exploits structural differences in the RING domains or associated substrate-binding interfaces of PRC1 ligases [2] [6]. Importantly, the compound’s efficacy persists regardless of whether RING1 or RNF2 serves as the primary catalytic subunit within variant PRC1 complexes, highlighting its broad utility against PRC1 activity [1].
Table 2: Specificity Profile of PRT4165 Against E3 Ubiquitin Ligases
E3 Ubiquitin Ligase | Complex Association | PRT4165 Inhibition | Functional Consequence of Inhibition |
---|---|---|---|
RNF2 (RING1B) | Canonical/non-canonical PRC1 | Yes (Potent) | Loss of H2AK119ub, impaired chromatin compaction |
RING1A | PRC1 variants | Yes (Potent) | Loss of H2AK119ub |
BMI1 | PRC1 (Regulatory subunit) | Indirectly via complex | Impaired PRC1 recruitment/stability |
RNF8 | DNA Damage Response | No | Unaffected DSB-initiated ubiquitin signaling |
RNF168 | DNA Damage Response | No | Unaffected K63-ubiquitin chain elongation |
The recruitment of PRC1 components to DSBs positions PRT4165 as a potent disruptor of early DDR signaling. Upon DNA damage induction, PRC1-mediated monoubiquitylation of H2A/H2AX at DSB sites creates a docking platform for downstream repair factors. PRT4165 treatment (50 μM, 60 min pre-treatment) dramatically abolishes the accumulation of ubiquitin conjugates at irradiation-induced foci (IRIF), even when upstream γH2AX formation and MDC1 recruitment remain intact [1] [4]. This results in a cascade of failures in DDR protein retention:
These defects culminate in substantially delayed DSB repair. Functional assays using comet assays or γH2AX kinetics reveal that PRT4165-treated cells exhibit approximately 60% reduction in DSB repair efficiency at 8 hours post-irradiation compared to controls [1] [3]. This highlights the compound’s efficacy in experimentally inducing a repair-deficient phenotype without genetic manipulation.
Table 3: Impact of PRT4165 on DNA Damage Response Components
DDR Component/Process | Effect of PRT4165 | Timeframe/Dose | Downstream Consequence |
---|---|---|---|
Ubiquitin Foci (DSB sites) | >90% inhibition | 60 min post-IR (50 μM) | Loss of repair protein docking platform |
53BP1 Foci Formation | >80% inhibition | 1-4 h post-IR | Impaired NHEJ pathway choice |
BRCA1 Retention at DSBs | 70-80% inhibition | 1-4 h post-IR | Compromised homologous recombination (HR) |
RNF168 Foci | Absent | 30-60 min post-IR | Failure of ubiquitin chain amplification |
DSB Repair Efficiency | ~60% reduction | 8 h post-IR | Genomic instability, radiosensitization |
A critical mechanistic insight revealed through PRT4165 studies is the hierarchical dependency of the RNF8/RNF168-mediated ubiquitin cascade on prior PRC1 activity. Although RNF8 recruitment to DSBs occurs normally in PRT4165-treated cells—driven by phosphorylated MDC1—its catalytic output is abolished [1] [4]. This demonstrates that PRC1-mediated monoubiquitylation creates a necessary priming event on chromatin that licenses subsequent RNF8 and RNF168 activity. PRT4165, by blocking this priming step, effectively uncouples RNF8 recruitment from function, providing genetic evidence that RNF8 cannot initiate ubiquitylation on unmodified nucleosomes [1] [10].
This suppression extends to RNF168, which requires RNF8-generated signals for its focal accumulation and catalytic function in extending K63-linked ubiquitin chains. PRT4165 treatment phenocopies RNF168 deficiency despite normal upstream RNF8 localization, confirming that PRC1 activity lies upstream of both ligases in the DSB signaling pathway [1] [4] [10]. Consequently, PRT4165 treatment leads to an ~80% suppression of K63-linked polyubiquitin chain formation at DSBs, effectively truncating the ubiquitin signaling cascade before amplification can occur. This positions PRT4165 as a unique pharmacological tool for isolating PRC1-dependent ubiquitin signaling from the broader DDR network.
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